molecular formula C8H12N2 B1320105 1-(Pyridin-4-yl)propan-1-amine CAS No. 60289-68-1

1-(Pyridin-4-yl)propan-1-amine

Cat. No. B1320105
CAS RN: 60289-68-1
M. Wt: 136.19 g/mol
InChI Key: VGFZORUFTNLGLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(Pyridin-4-yl)propan-1-amine is a primary amine derivative of pyridine, which is a heterocyclic aromatic organic compound. Pyridine derivatives are known for their versatile coordination chemistry and are often used as ligands in coordination complexes due to their ability to donate electron density from the nitrogen atom to a metal center. The pyridine moiety can also undergo various chemical reactions, making it a valuable building block in organic synthesis.

Synthesis Analysis

The synthesis of pyridine derivatives can involve various strategies, including the condensation of aldehydes with amines. For instance, the reaction of 2-pyridinecarbaldehyde with N-(2-aminoethyl)propane-1,3-diamine under microwave irradiation produces a mixture of tetradentate ligands, one of which is a pyridine derivative . Another example is the synthesis of 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine, which demonstrates the formation of a complex ligand that can further coordinate with metal ions such as ZnCl2 . These syntheses highlight the reactivity of pyridine derivatives and their potential to form structurally diverse compounds.

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be elucidated using various spectroscopic methods and single-crystal X-ray diffraction. For example, the structure of 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine was determined, revealing supramolecular characteristics such as π–π stacking and hydrogen bonding . Similarly, the crystal structure of a cadmium complex of a pyridine derivative ligand showed a distorted octahedral geometry around the metal center . These studies provide insights into the molecular geometry and intermolecular interactions of pyridine derivatives.

Chemical Reactions Analysis

Pyridine derivatives can participate in a variety of chemical reactions. N-aminopyridinium compounds, for example, react with cyanide ions to yield N-monosubstituted amides and cyanopyridines, indicating the nucleophilic reactivity at the pyridine ring . Additionally, (1H-pyridin-4-ylidene)amines have been evaluated for their antiplasmodial activity, suggesting their potential in medicinal chemistry . These reactions demonstrate the chemical versatility of pyridine derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives can be quite diverse. The compound 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine and its ZnCl2 complex exhibit interesting phase behavior and fluorescent properties, with a significant difference in melting and solidification points and aggregation-induced emission behavior . The photoluminescence properties of these compounds are influenced by their solid-state structure, which can be manipulated through complexation with metal ions.

Scientific Research Applications

1. Fungicidal Activity of Pyrimidinamine Derivatives

  • Methods of Application: A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the principle of bioisosterism .
  • Results: Among these compounds, one particular derivative, (S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine, had the best control effect on corn rust with EC50 values of 0.60 mg/L, compared to the commercial fungicide tebuconazole (1.65 mg/L) .

2. Intercalation into Zirconium Sulfophenylphosphonate

  • Methods of Application: The intercalated molecules were placed between SO3H groups of the host layers. Their mutual positions and orientations were solved by molecular simulation methods and compared with experimental results .
  • Results: The calculation results revealed a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers .

3. Intra-molecular Nucleophilic Cyclization

  • Summary of Application: The compound is used in the intra-molecular nucleophilic cyclization of 4-(3-pyridyl)butylamine to yield 6,7,8,9 tetrahydro-5H-pyrido-[2,3-b]azepine .
  • Results: The result of this application is the production of 6,7,8,9 tetrahydro-5H-pyrido-[2,3-b]azepine .

4. Synthesis of Imidazole Derivatives

  • Summary of Application: The compound could potentially be used in the synthesis of imidazole derivatives, which have been reported to show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
  • Results: The result of this application is the production of imidazole derivatives with potential therapeutic applications .

Safety And Hazards

The compound is associated with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-pyridin-4-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-2-8(9)7-3-5-10-6-4-7/h3-6,8H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGFZORUFTNLGLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=NC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30597731
Record name 1-(Pyridin-4-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30597731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyridin-4-yl)propan-1-amine

CAS RN

60289-68-1
Record name 1-(Pyridin-4-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30597731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(pyridin-4-yl)propan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Pyridin-4-yl)propan-1-amine
Reactant of Route 2
Reactant of Route 2
1-(Pyridin-4-yl)propan-1-amine
Reactant of Route 3
Reactant of Route 3
1-(Pyridin-4-yl)propan-1-amine
Reactant of Route 4
Reactant of Route 4
1-(Pyridin-4-yl)propan-1-amine
Reactant of Route 5
Reactant of Route 5
1-(Pyridin-4-yl)propan-1-amine
Reactant of Route 6
Reactant of Route 6
1-(Pyridin-4-yl)propan-1-amine

Citations

For This Compound
2
Citations
T Rama, C Alvarino, O Domarco… - Inorganic …, 2016 - ACS Publications
We present herein the efficient palladium(II)-directed self-assembly in water of a series of nine new diversely functionalized metallacycles, owning hydroxy/alkoxycarbonyl/azidoalkyl …
Number of citations: 17 pubs.acs.org
W Shu, S Li, HW Du, PW Davies - 2023 - chemrxiv.org
Sterically congested α-tertiary primary amines are ubiquitous substructures in pharmaceutical and agrochemical agents yet are challenging to access. Herein, a straightforward …
Number of citations: 0 chemrxiv.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.